

In vitro fungistatic and fungicidal activity of Nystatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nystatin

Cat. No.: B10754188

[Get Quote](#)

An In-Depth Technical Guide on the In Vitro Fungistatic and Fungicidal Activity of **Nystatin**

Introduction

Nystatin, a polyene antifungal antibiotic produced by the bacterium *Streptomyces noursei*, has been a cornerstone in the treatment of superficial fungal infections for decades.[1][2] It demonstrates a broad spectrum of activity against a variety of yeasts and yeast-like fungi.[1][3] In vitro, **Nystatin** exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) properties, with its effect being largely dependent on its concentration and the susceptibility of the target organism.[1][3][4] This technical guide provides a comprehensive overview of the in vitro activity of **Nystatin**, detailing its mechanism of action, quantitative antifungal data, experimental protocols for its evaluation, and associated cellular signaling pathways.

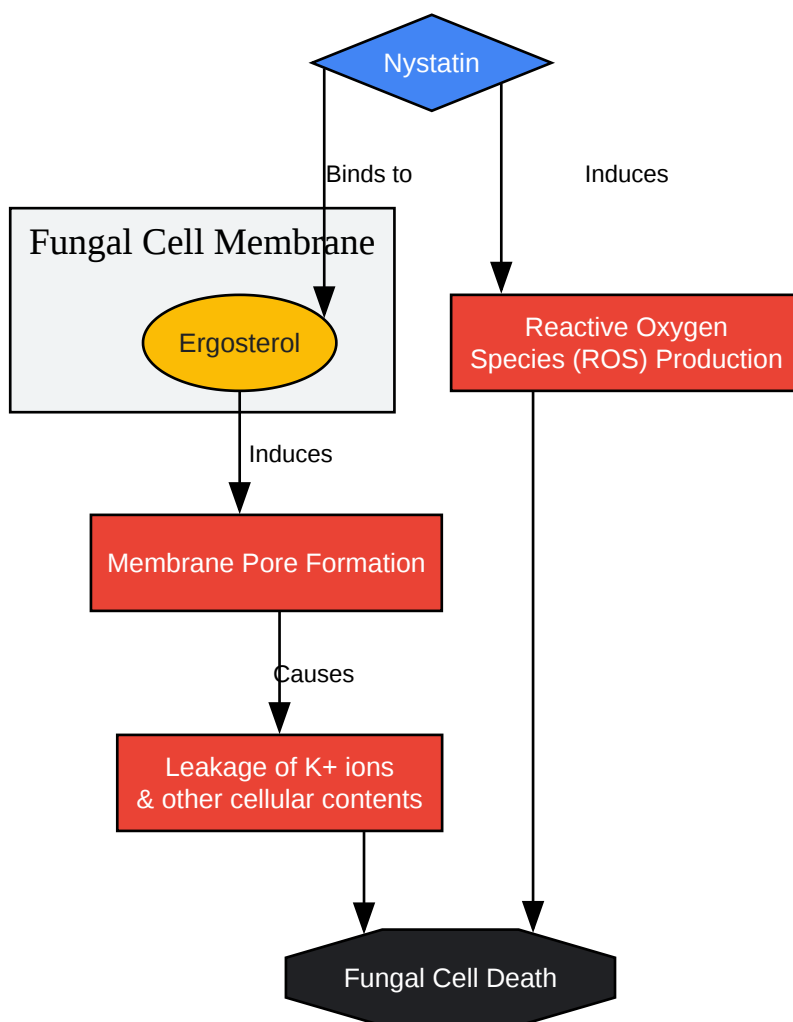
Mechanism of Action

The primary antifungal action of **Nystatin** is the disruption of the fungal cell membrane's integrity.[3][5] This process is characterized by a high affinity for ergosterol, the principal sterol component in fungal cell membranes, a feature that is absent in bacterial and mammalian cells, which contain cholesterol instead.[2][3][5]

- **Binding to Ergosterol:** **Nystatin** selectively binds to ergosterol within the fungal plasma membrane.[2][5]

- **Pore Formation:** This binding event leads to the formation of membrane-spanning pores or channels.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- **Increased Permeability:** The newly formed pores disrupt the osmotic integrity of the membrane, making it highly permeable.[\[3\]](#)[\[5\]](#) This allows for the rapid leakage of essential intracellular contents, particularly monovalent ions like potassium (K^+), which leads to acidification and subsequent cell death.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- **Induction of Oxidative Stress:** Beyond direct membrane disruption, **Nystatin** can also trigger a cascade of intracellular events that result in the production of damaging reactive oxygen species (ROS), further contributing to cellular damage and death.[\[5\]](#)

This dual-action mechanism—membrane disruption and oxidative stress—ensures a comprehensive antifungal effect.[\[5\]](#)



[Click to download full resolution via product page](#)

Fig 1. Mechanism of action of **Nystatin** against fungal cells.

Quantitative In Vitro Activity

The in vitro potency of **Nystatin** is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that completely inhibits visible fungal growth, while the MFC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial fungal inoculum.^{[7][8]}

Activity Against Candida Species

Nystatin is highly active against most *Candida* species, including *Candida albicans*.^[1] Resistance in *C. albicans* is not commonly developed during therapy; however, other species like *C. tropicalis*, *C. guilliermondii*, and *C. krusei* can become resistant.^[1]

Table 1: Minimum Inhibitory Concentration (MIC) of **Nystatin** against *Candida* Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|--------------------------|-------------------|---------------|---------------|---------------|
| C. albicans | 0.25 - 16 | 1.25 | - | [4][9] |
| <i>C. glabrata</i> | 0.25 - 16 | 1.25 | - | [4][9] |
| <i>C. tropicalis</i> | 0.25 - 16 | 0.625 | - | [4][9] |
| <i>C. parapsilosis</i> | 0.25 - 16 | 1.25 | 2.5 | [4][9] |
| <i>C. krusei</i> | 0.25 - 16 | 1.25 | - | [4][9] |
| <i>C. lusitaniae</i> | 0.25 - 16 | - | - | [9] |
| <i>C. guilliermondii</i> | 0.25 - 16 | - | - | [9] |

| Various Isolates | 4 - 8 | - | - |^[7] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of **Nystatin** against Candida Species

| Candida Species | MFC Range (µg/mL) | Reference(s) |
|--------------------------|-------------------|--------------|
| Various Candida Isolates | 0.5 - 64 | [9] |
| C. albicans | 2 - >16 | [9] |
| C. tropicalis | 8 | [10] |

| C. glabrata | 64 |[\[10\]](#) |

Activity Against Aspergillus Species

While primarily used for yeast infections, **Nystatin** also shows activity against molds like Aspergillus. Liposomal formulations have been developed to reduce toxicity and enable intravenous administration for systemic infections, often showing improved in vitro activity compared to the conventional formulation.[\[8\]](#)[\[11\]](#)

Table 3: In Vitro Activity of **Nystatin** and Liposomal **Nystatin** against Aspergillus Species

| Fungal Species | Formulation | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Geometric Mean MFC (µg/mL) | MFC Range (µg/mL) | Reference(s) |
|--------------------------------|--------------------|----------------------------|-------------------|----------------------------|-------------------|--------------|
| Aspergillus spp. (60 isolates) | Nystatin | 9.51 | 2 - >16 | 32.0 | >16 | [8] |
| | Liposomal Nystatin | 2.30 | 0.5 - 16 | 24.0 | 8 - >16 | [8] |
| A. fumigatus | Nystatin | - | - | - | - | [8] |
| | Liposomal Nystatin | - | 0.5 - 4 | - | - | [8] |
| A. flavus | Nystatin | - | - | - | - | [8] |
| | Liposomal Nystatin | - | 0.5 - 4 | - | - | [8] |
| A. niger | Nystatin | - | - | - | - | [8] |
| | Liposomal Nystatin | - | 0.5 - 4 | - | - | [8] |
| A. terreus | Nystatin | - | - | - | - | [8] |
| | Liposomal Nystatin | - | - | - | - | [8] |

| | Liposomal **Nystatin** | 8.72 | 8 - 16 | - | - | [8] |

Pharmacodynamic Characteristics

Nystatin's antifungal activity is concentration-dependent.[7][12] This means that increases in the drug concentration lead to a corresponding increase in the rate and extent of its fungicidal action.[7]

- Fungistatic vs. Fungicidal Activity: For *Candida* species, fungistatic activity is generally observed at concentrations between 0.5 and 2 times the MIC.[7] Rapid fungicidal activity

typically occurs at concentrations equal to or greater than 2 times the MIC.^[7]

- Post-Antifungal Effect (PAFE): **Nystatin** exhibits a pronounced PAFE, meaning its suppressive effect on fungal growth persists even after the drug concentration has fallen below the MIC.^[7]^[12] Exposing *Candida* isolates to sub-inhibitory concentrations (0.25 to 1 times the MIC) for just 30 minutes can produce a significant PAFE, with some reports indicating effects lasting between 6 and 12 hours.^[7]

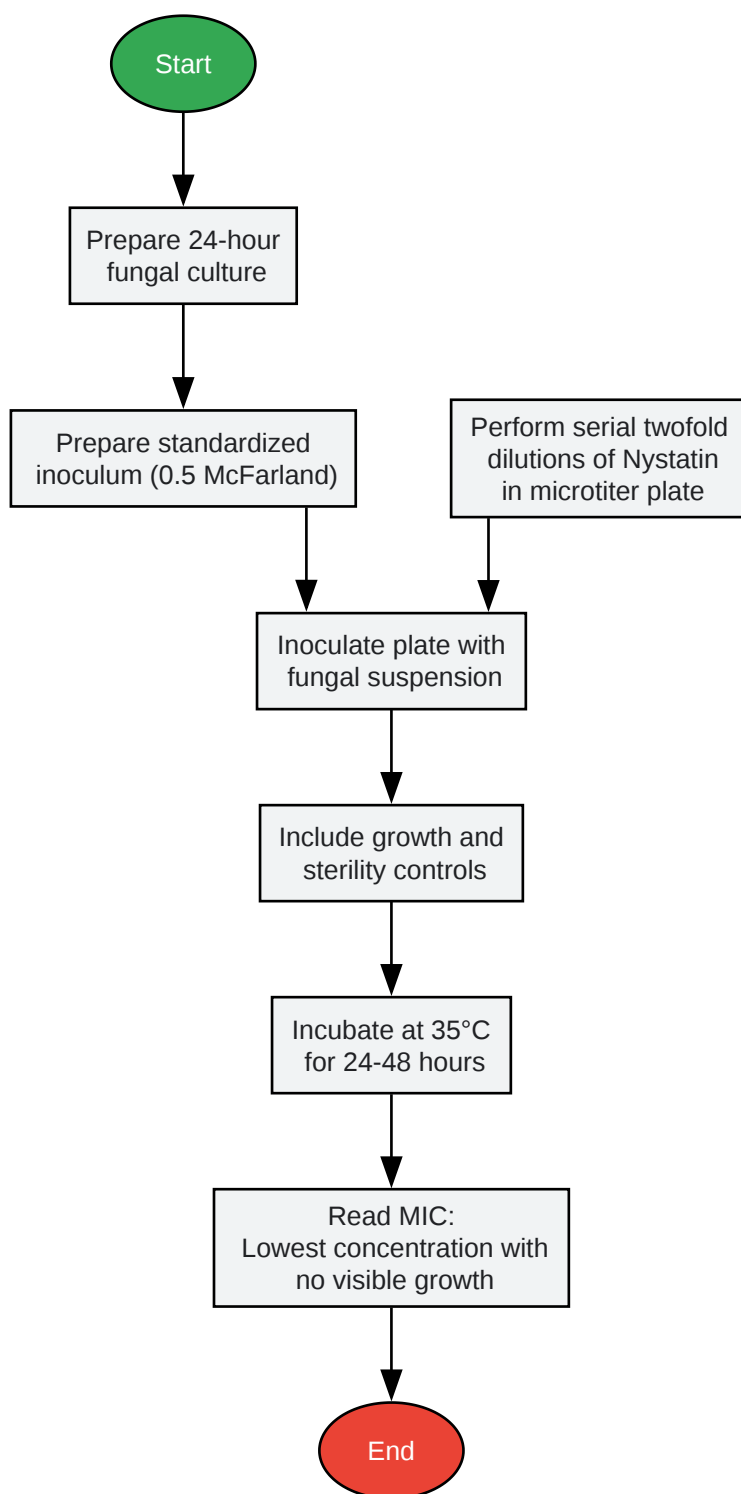
Experimental Protocols

Standardized methods are crucial for accurately determining the in vitro activity of **Nystatin**. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.^[4]^[7]

Broth Microdilution Susceptibility Testing (MIC Determination)

This method is used to determine the MIC of **Nystatin** against yeast isolates.

- Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1×10^6 to 5×10^6 cells/mL, corresponding to a 0.5 McFarland standard) from a 24-hour-old culture grown on an appropriate agar like Sabouraud Dextrose Agar.^[13]
- Drug Dilution: Perform serial twofold dilutions of **Nystatin** in a 96-well microtiter plate using a suitable broth medium, such as RPMI 1640 buffered with MOPS.^[7]^[14]
- Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.^[4]
- Incubation: Incubate the plates at 35°C for 24 to 48 hours.^[4]^[7]
- Reading Results: The MIC is defined as the lowest drug concentration that causes complete inhibition of visible fungal growth.^[7] Results can be read visually or spectrophotometrically (e.g., the lowest concentration causing a $\geq 95\%$ reduction in turbidity compared to the growth control).^[14]



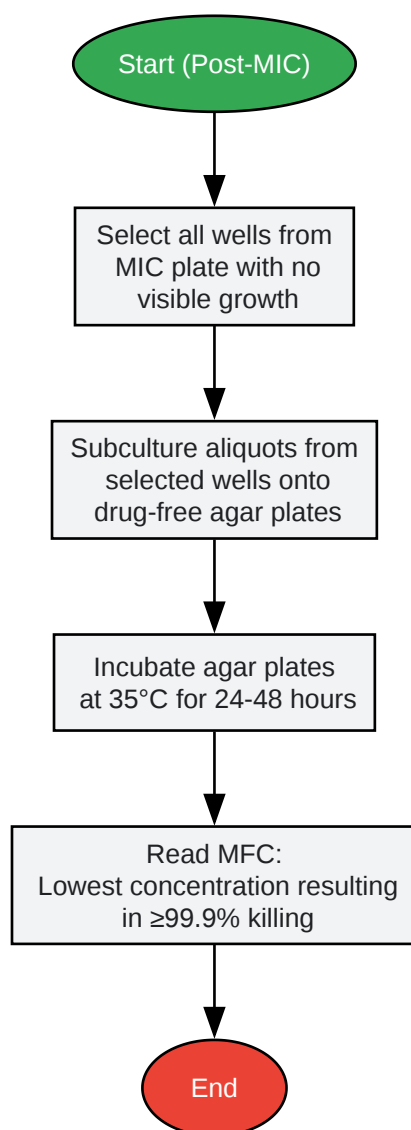
[Click to download full resolution via product page](#)

Fig 2. Workflow for Broth Microdilution MIC Determination.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC test.

- Subculturing: After the MIC is determined, take a small aliquot (e.g., 10-20 μ L) from all the wells in the microtiter plate that show no visible growth.
- Plating: Spot the aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
- Incubation: Incubate the agar plate at 35°C for 24 to 48 hours.
- Reading Results: The MFC is the lowest concentration of **Nystatin** from which fewer than a specified number of colonies grow (e.g., ≤ 5 colonies), corresponding to a killing of $\geq 99.9\%$ of the initial inoculum.[8]



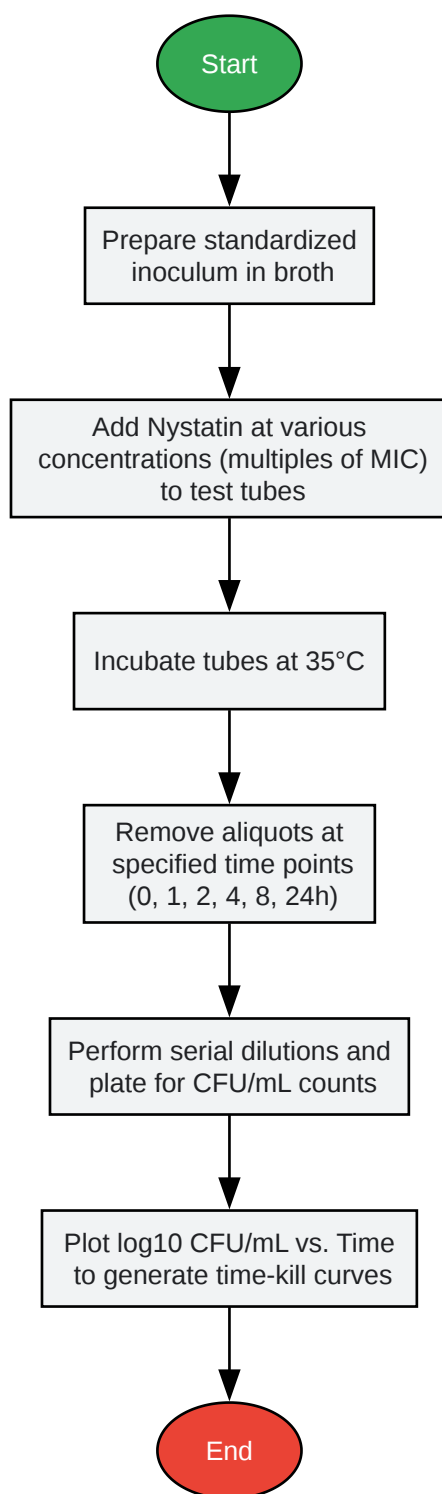
[Click to download full resolution via product page](#)

Fig 3. Workflow for Minimum Fungicidal Concentration (MFC) Determination.

Time-Kill Assays

These dynamic studies evaluate the rate and extent of **Nystatin**'s fungicidal activity over time.

- Inoculum Preparation: Prepare a standardized fungal suspension in a suitable growth medium (e.g., RPMI 1640).^[7]
- Drug Exposure: Add **Nystatin** at various concentrations (typically multiples of the MIC, e.g., 0.25x, 1x, 4x, 16x MIC) to separate tubes containing the fungal suspension. Include a drug-free growth control.^[7]
- Sampling Over Time: Incubate the tubes at 35°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from each tube.^[7]
- Quantification: Perform serial dilutions of the samples and plate them on drug-free agar to determine the number of colony-forming units per milliliter (CFU/mL).^[7]
- Analysis: Plot the \log_{10} CFU/mL against time for each **Nystatin** concentration. Fungicidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the starting inoculum.^[7]

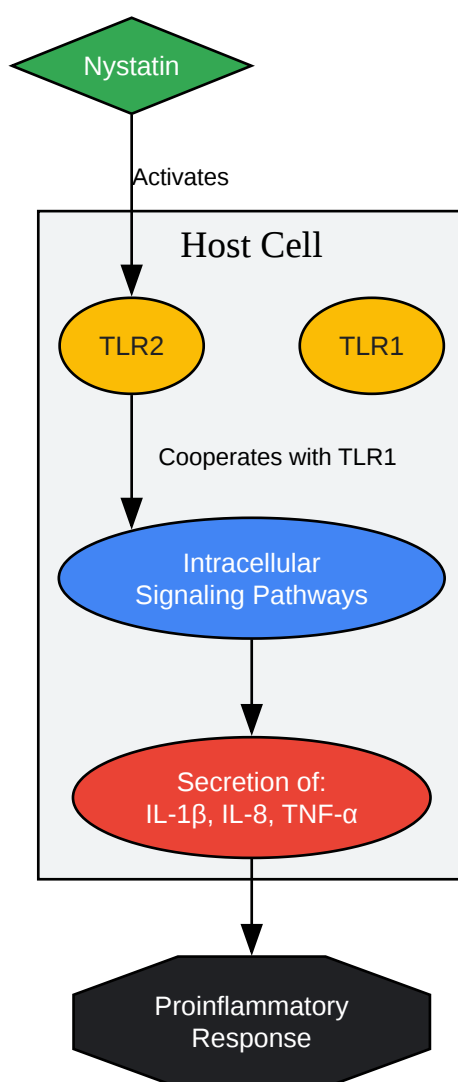


[Click to download full resolution via product page](#)

Fig 4. Workflow for Time-Kill Assay.

Host Cell Signaling Pathway Activation

Interestingly, beyond its direct antifungal effects, **Nystatin** can induce a proinflammatory response in host cells. This is not part of its killing mechanism but is a significant pharmacological characteristic. Research has shown that **Nystatin** can be recognized by the host's innate immune system, specifically through Toll-like receptors (TLRs).[15] **Nystatin** activates a signaling cascade through TLR2 in cooperation with TLR1, leading to the secretion of proinflammatory cytokines such as Interleukin-1 β (IL-1 β), IL-8, and Tumor Necrosis Factor-alpha (TNF- α).[15] This TLR-dependent mechanism is believed to be the molecular basis for the inflammatory side effects, such as fever and chills, observed with systemic administration of polyenes.[15]



[Click to download full resolution via product page](#)

Fig 5. **Nystatin**-induced proinflammatory signaling via TLR pathway.

Conclusion

Nystatin remains a potent antifungal agent with well-characterized in vitro fungistatic and fungicidal activities. Its efficacy is rooted in a robust mechanism of action involving ergosterol binding and membrane disruption, which is highly selective for fungal cells. Quantitative data consistently demonstrate its strong activity against a wide range of clinically relevant yeasts and molds, with its effect being notably concentration-dependent. The standardized protocols for MIC, MFC, and time-kill assays are essential tools for researchers and drug development professionals to accurately evaluate its performance and spectrum. While resistance is uncommon in *C. albicans*, ongoing surveillance is warranted for other species. The understanding of its interaction with host cell signaling pathways further completes the pharmacological profile of this enduring antifungal drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nystatin [dailymed.nlm.nih.gov]
- 2. Nystatin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. oatext.com [oatext.com]
- 5. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 6. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- 11. Liposomal Nystatin in Patients with Invasive Aspergillosis Refractory to or Intolerant of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro pharmacodynamic characteristics of nystatin including time-kill and postantifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nystatin Induces Secretion of Interleukin (IL)-1 β , IL-8, and Tumor Necrosis Factor Alpha by a Toll-Like Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro fungistatic and fungicidal activity of Nystatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10754188#in-vitro-fungistatic-and-fungicidal-activity-of-nystatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com